2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide features a dihydropyrimidinone core substituted with a 4-methoxyphenyl group at position 4 and an acetamide linker connected to a 4-sulfamoylphenethyl moiety. This structure combines key pharmacophoric elements:
- Dihydropyrimidinone: Known for hydrogen-bonding interactions and enzyme inhibition (e.g., kinase or dihydrofolate reductase targets).
- Sulfamoylphenethyl: Introduces sulfonamide functionality, often associated with antimicrobial, anti-inflammatory, or diuretic activity .
This review compares its structural and functional attributes with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-30-17-6-4-16(5-7-17)19-12-21(27)25(14-24-19)13-20(26)23-11-10-15-2-8-18(9-3-15)31(22,28)29/h2-9,12,14H,10-11,13H2,1H3,(H,23,26)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCZGJJXPXBVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of the Dihydropyrimidinone Core
Table 1: Substituent Variations on the Pyrimidinone Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in BG14882) may enhance metabolic stability compared to the target compound’s methoxy group .
- Thioacetamide vs. Acetamide Linkers : Thioether-containing analogs () exhibit varied solubility and binding due to sulfur’s polarizability, whereas the target compound’s oxygen-based linker may favor hydrogen bonding .
Substituent Effects on the Aromatic Moieties
Table 2: Variations in Aromatic Substituents
Key Observations :
- Methoxy vs. Halogen Substitutents : The target’s 4-methoxyphenyl group may improve membrane permeability over ’s chlorophenyl analogs but could reduce electrophilic reactivity .
- Sulfamoylphenethyl vs. Phenoxy: The sulfamoyl group in the target compound may confer selectivity toward sulfonamide-binding enzymes (e.g., carbonic anhydrase) compared to phenoxy-linked compounds .
Pharmacological and Computational Data
- Derivatives : N-[2-(4-Methoxyphenyl)ethyl]acetamide analogs demonstrated hypoglycemic activity (19.8–25.1% blood glucose reduction in vivo), suggesting the target compound’s methoxyphenethyl group may align with metabolic applications .
- Compounds: Quinazolinone-pyridinone hybrids (e.g., Compound 9, C30H22ClN5O3S) showed dual kinase inhibition, highlighting the dihydropyrimidinone core’s versatility in targeting enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
